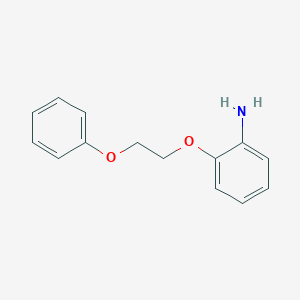

2-(2-Phenoxyethoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFHGUDMYDGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580053 | |

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-05-4 | |

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Phenoxyethoxy Aniline and Analogous Structures

Established Synthetic Pathways for Ether-Substituted Aniline (B41778) Derivatives

The construction of the ether linkage and the introduction of the amino group are the two primary transformations in the synthesis of 2-(2-phenoxyethoxy)aniline and its analogs. Several reliable methods have been developed to achieve these transformations.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming aryl ether bonds. wikipedia.org This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.org For the synthesis of a precursor to this compound, o-nitrochlorobenzene can be reacted with a phenoxide source.

A related approach involves the reaction of 4-acetamido-3-nitrophenol with β-bromophenetole in the presence of potassium carbonate and dimethylformamide to yield 2-nitro-4-(2-phenoxyethoxy)-aniline. prepchem.com More recent advancements include metal-free, cation-radical accelerated nucleophilic aromatic substitution (CRA-SNAr) which allows for the amination of alkoxyarenes under mild conditions using a photoredox catalyst. osti.govnih.gov This method expands the scope of SNAr reactions beyond traditionally electron-deficient aromatic halides. osti.gov

The mechanism of SNAr reactions in protic solvents, such as methanol, involving aniline as a nucleophile has been studied, revealing general-base catalysis in the reactions of aniline with various activated aryl ethers. psu.edu The reaction proceeds through the formation of a Meisenheimer complex, a stabilized intermediate. wikipedia.org

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of aryl amines. organic-chemistry.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides or triflates with primary or secondary amines. organic-chemistry.orgacs.org This method is highly valued for its broad substrate scope and functional group tolerance, making it a significant advancement over traditional methods like the Ullmann condensation. purdue.edu

In the context of synthesizing ether-substituted anilines, an aryl halide bearing the desired ether side chain could be coupled with an amine or an ammonia (B1221849) equivalent. The development of various phosphine (B1218219) ligands has been crucial in optimizing the efficiency and scope of the Buchwald-Hartwig amination. purdue.edursc.org The reaction is believed to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.

Reductive Amination and Nitro Reduction Methods

Reductive amination is a widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. rsc.orgrsc.org This one-pot procedure is advantageous as it avoids the isolation of the intermediate imine. acs.org Various reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives, as well as catalytic hydrogenation. acs.orgorganic-chemistry.org

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis and a key step in many synthetic routes to aniline derivatives. masterorganicchemistry.comacs.org This reduction can be achieved through several methods, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comresearchgate.net

Metal-Acid Systems: Classic methods like the Béchamp reduction using iron and hydrochloric acid (Fe/HCl), or tin and HCl (Sn/HCl). masterorganicchemistry.comacs.org

Other Reducing Agents: Hydrazine hydrate (B1144303) in the presence of a catalyst, or sodium borohydride in combination with other reagents like ferric chloride (FeCl₂), have also been effectively used. mdpi.comd-nb.info

A common pathway for the synthesis of this compound involves the initial synthesis of 2-phenoxy nitrobenzene (B124822), which is then reduced to the target aniline. google.com

Alkylation and Acylation Techniques

Alkylation of anilines with alkyl halides is a direct method to introduce substituents on the nitrogen atom. vedantu.com However, this reaction can often lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts, making selectivity a challenge. researchgate.netpsu.edu The use of ionic liquids as solvents has been shown to improve the selectivity of N-monoalkylation of anilines. psu.edu

Acylation of anilines, on the other hand, is a highly efficient reaction, often used to protect the amino group during subsequent transformations. rsc.org Reagents like acetic anhydride (B1165640) are commonly used for this purpose. masterorganicchemistry.com Green chemistry approaches for N-acetylation of anilines have been developed, utilizing sunlight and mild Lewis acid catalysts like magnesium sulfate (B86663). rsc.orgrsc.orgijtsrd.com

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the aromatic ring is crucial in the synthesis of specific isomers of substituted anilines. The inherent directing effects of substituents on the aniline ring play a significant role in electrophilic substitution reactions. For instance, the amino group is a strong ortho-, para-director.

In nucleophilic aromatic substitution reactions, the position of electron-withdrawing groups determines the regioselectivity of the attack by the nucleophile. wikipedia.org For example, in the synthesis of substituted carbazoles from alkynyl anilines, complete control of regiochemistry has been observed. nih.gov

Recent methods have been developed for the direct ortho-functionalization of anilines in a one-pot procedure, simplifying the synthesis of ortho-substituted anilines. nih.gov The regioselectivity of the reaction of anilines with trans-1,4-cyclohexadiene dioxide has been shown to be dependent on both the electronic properties of the aniline and the reaction conditions, allowing for the selective formation of either 1,3- or 1,4-diol products. acs.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. acs.org This includes the use of less hazardous reagents, renewable resources, and energy-efficient reaction conditions.

Several green chemistry approaches have been applied to the synthesis of aniline derivatives:

Sunlight-Driven Reactions: The N-acetylation of anilines has been successfully carried out using sunlight as an energy source, in conjunction with a mild and reusable catalyst like magnesium sulfate. rsc.orgrsc.org

Solvent-Free Reactions: The synthesis of N-benzylidene aniline has been achieved through a solvent-free condensation reaction, minimizing waste and environmental impact. univ-ouargla.dz

Use of Benign Catalysts and Reagents: The use of inexpensive and non-toxic catalysts like magnesium sulfate for acetylation reactions offers a greener alternative to traditional methods that use corrosive reagents like acetic anhydride. ijtsrd.com

Catalytic Reductions: The use of catalytic amounts of reagents, such as in the reduction of nitroarenes, is a key principle of green chemistry, reducing waste and improving atom economy. researchgate.net

Synthesis of Precursors and Key Intermediates for Phenoxyethoxy-Aniline Systems

The synthesis of phenoxyethoxy-aniline systems relies on the strategic construction of key precursors and intermediates. These preparatory routes typically involve the formation of a phenoxyethanol (B1677644) moiety attached to a functionalized benzene (B151609) ring, which is either a nitrobenzene or a protected aniline derivative. The choice of starting materials and reaction sequence is crucial for achieving the desired substitution pattern and high yields.

Common strategies involve either the etherification of a substituted phenol (B47542) followed by functional group transformation or the coupling of pre-functionalized fragments. A prevalent method is the Williamson ether synthesis, where a phenoxide is reacted with a haloalkane. For instance, a nitrophenol can be reacted with a 2-haloethoxybenzene, or a phenol can be coupled with a 2-haloethoxynitrobenzene. The resulting nitroaromatic compound serves as a direct precursor to the target aniline, which is typically obtained through catalytic hydrogenation or chemical reduction.

An alternative approach begins with a protected aminophenol, such as an acetamide (B32628) derivative. nih.gov This allows for the selective alkylation of the phenolic hydroxyl group. Subsequent hydrolysis of the protecting group then reveals the desired aniline functionality. nih.gov The synthesis of these intermediates is often tailored to the specific isomeric and substitution requirements of the final molecule.

Detailed research findings have outlined several effective pathways for these intermediates. For example, the synthesis of 2-nitro-4-(2-phenoxyethoxy)-aniline can be accomplished by heating 4-acetamido-3-nitrophenol with β-bromophenetole in the presence of potassium carbonate and dimethylformamide (DMF). prepchem.com Similarly, 2-(4-nitrophenoxy)ethanol (B102608) is a key intermediate that can be prepared from 4-chloronitrobenzene. chemicalbook.com The classic Williamson synthesis is also used to prepare dinitrophenoxyethanol from dinitrochlorobenzene and ethylene (B1197577) glycol, with careful control of reaction conditions to minimize the formation of bis-ether byproducts. googleapis.com

The reduction of the nitro group to an amine is a critical final step in many of these synthetic sequences. A variety of reducing agents can be employed. For example, the reduction of a dinitro compound to a diamino derivative has been achieved using iron filings in the presence of an ammonium formate (B1220265) solution. core.ac.uk

The following tables summarize representative synthetic methods for key precursors and intermediates.

Table 1: Synthesis of Nitrated Phenoxyethoxy Intermediates

| Precursor(s) | Reagents & Conditions | Intermediate Product | Reference |

|---|---|---|---|

| 4-acetamido-3-nitrophenol, β-bromophenetole | Potassium carbonate, DMF, 110°C, 16 hours | 2-nitro-4-(2-phenoxyethoxy)-aniline | prepchem.com |

| 3,4-methylenedioxynitrobenzene, Ethylene glycol | Potassium hydroxide, 100°C, 2 hours; then HCl | 2-hydroxy-4-nitrophenoxyethanol | prepchem.com |

| Dinitrochlorobenzene, Ethylene glycol | Aqueous sodium hydroxide | 2,4-dinitrophenoxyethanol | googleapis.com |

Table 2: Conversion of Intermediates to Phenoxyethoxy-Aniline Derivatives

| Intermediate | Reagents & Conditions | Final Product | Reference |

|---|---|---|---|

| N-(3-(2-phenoxyethoxy)phenyl)acetamide (prepared from N-(3-hydroxyphenyl)acetamide and (2-bromoethoxy)benzene) | Hydrolysis (e.g., KOH) | Aniline derivative (3-(2-phenoxyethoxy)aniline) | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(3-aminophenoxy)ethanol |

| 2-(4-aminophenoxy)ethanol |

| 2-(4-nitrophenoxy)ethanol |

| 2,4-dinitrophenoxyethanol |

| 2-[2'-(2''-Aminophenoxy)ethoxy]-5-(benzyloxy)aniline |

| 2-hydroxy-4-nitrophenoxyethanol |

| 2-nitro-4-(2-phenoxyethoxy)-aniline |

| 3,4-methylenedioxynitrobenzene |

| 4-acetamido-3-nitrophenol |

| 4-Chloronitrobenzene |

| Ammonium formate |

| β-bromophenetole |

| (2-bromoethoxy)benzene |

| Dinitrochlorobenzene |

| Dimethylformamide (DMF) |

| Ethylene glycol |

| Iron |

| N-(3-hydroxyphenyl)acetamide |

| N-(3-(2-phenoxyethoxy)phenyl)acetamide |

| Potassium carbonate |

| Potassium hydroxide |

Reactivity and Reaction Mechanisms of 2 2 Phenoxyethoxy Aniline

Chemical Oxidation Reactions of Aniline (B41778) Moieties

The aniline moiety in 2-(2-Phenoxyethoxy)aniline is susceptible to oxidation, a reaction fundamental to the broader class of anilines. openaccessjournals.com The oxidation process involves the loss of electrons from the aniline molecule, leading to a variety of products depending on the reaction conditions and the oxidizing agent employed. openaccessjournals.com

Selective and Non-Selective Oxidation Pathways

The oxidation of anilines can proceed through either selective or non-selective pathways. Non-selective oxidation can lead to a mixture of products, including nitrobenzene (B124822) and benzoquinones. openaccessjournals.com For instance, strong oxidizing agents like potassium permanganate (B83412) can convert aniline to nitrobenzene. openaccessjournals.com

Selective oxidation, on the other hand, aims to yield specific products. An organocatalytic approach using 2,2,2-trifluoroacetophenone (B138007) can transform substituted anilines into azoxybenzenes. rsc.orgresearchgate.netrsc.org Alternatively, treatment with acetonitrile (B52724) and hydrogen peroxide can selectively produce the corresponding nitro compounds. rsc.orgresearchgate.netrsc.org These methods are noted for their high to excellent yields and tolerance of various functional groups. rsc.orgresearchgate.netrsc.org

The reaction mechanism for organocatalytic oxidation can be complex. For example, in a process mediated by 2,2,2-trifluoroacetophenone, the reaction is believed to proceed through intermediates like phenylhydroxylamine and nitrosobenzene (B162901) to form azoxybenzene. rsc.org In contrast, when acetonitrile is used as an organocatalyst with hydrogen peroxide, the proposed mechanism involves the formation of a benzimidine intermediate which is then oxidized to the nitro compound. researchgate.net

Pulse radiolysis studies on substituted anilines have shown that the hydroxyl radical (˙OH) reacts via both addition to the aromatic ring and hydrogen abstraction from the amino group, forming OH adducts and anilino radicals, respectively. rsc.org The predominance of one pathway over the other is influenced by the position of substituents on the aniline ring. rsc.org

Catalytic Oxidation Studies

Catalytic systems play a crucial role in the oxidation of anilines, often enhancing selectivity and efficiency. Cobalt(II) ion-catalyzed oxidation of o-substituted anilines using molecular oxygen has been investigated, demonstrating the potential of metal complexes to model the activity of metalloenzymes like phenoxazinone synthase. researchgate.net Similarly, copper(II) complexes have been shown to be effective bioinspired catalysts for oxidative transformations. researchgate.net

Gold-palladium alloy nanoparticles supported on alumina (B75360) (Au–Pd/Al2O3) have been utilized for the tandem oxidation of cyclohexylamines to N-substituted anilines. thieme-connect.com This catalyst can be recovered and reused multiple times without a significant loss of activity. thieme-connect.com

Formation of Schiff Bases and Related Imine Derivatives

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). eijppr.cominternationaljournalcorner.com This reaction is of fundamental importance in organic synthesis, creating a stable C=N bond. internationaljournalcorner.com

The formation of a Schiff base from an aniline and an aldehyde is typically a two-step process:

Formation of a carbinolamine: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate. eijppr.com

Dehydration: The carbinolamine then undergoes dehydration to form the final, stable imine or Schiff base. eijppr.com This dehydration step is often the rate-determining step of the reaction. eijppr.com

Theoretical studies on the formation of Schiff bases from substituted anilines and thiophene-2-carbaldehyde (B41791) suggest that the reaction is facilitated by a water molecule which aids in proton transfer. eijppr.com The electronic nature of the substituents on the aniline ring can influence the energy barrier of the reaction. eijppr.com

Schiff bases derived from anilines have a wide range of applications due to their chemical and biological properties. eijppr.cominternationaljournalcorner.com The synthesis of various Schiff base metal complexes has been a subject of extensive research, highlighting their importance in bioinorganic chemistry and materials science. bohrium.com

Polymerization and Oligomerization Phenomena

The aniline functional group in this compound allows it to undergo oxidative polymerization to form polyaniline-like structures. The polymerization of aniline can be initiated through chemical or electrochemical oxidation. openaccessjournals.comresearchgate.net

The chemical oxidative polymerization of aniline often involves the use of an oxidizing agent in an acidic medium. openaccessjournals.com The process is thought to proceed through the formation of oligomeric intermediates which are then further oxidized and coupled. nih.gov

Enzymatic polymerization of anilines, using oxidoreductases like laccases and peroxidases, offers an alternative, environmentally friendly route to polyanilines. nih.gov The first documented enzymatic oxidation of aniline dates back to the 19th century. nih.gov Laccase-catalyzed polymerization of aniline is suggested to proceed directly to the emeraldine (B8112657) oxidation state without the accumulation of pernigraniline intermediates that are observed in chemical polymerization. nih.gov

The structure of the resulting polymer can be influenced by the presence of templates. Both template-free and template-assisted enzymatic syntheses of oligo- and polyanilines have been reported. nih.gov

Cleavage and Degradation Mechanisms of Ether and Amine Linkages

The most common method for cleaving ether bonds is through the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which forms a good leaving group. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. libretexts.orgmasterorganicchemistry.com The mechanism of this cleavage can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com For ethers with primary alkyl groups, the cleavage typically follows an SN2 pathway. libretexts.orgmasterorganicchemistry.com In the case of aryl alkyl ethers, the products are a phenol (B47542) and an alkyl halide, as nucleophilic substitution on the aromatic ring is disfavored. libretexts.org

The N-dealkylation of aniline derivatives can be achieved without catalysts using high-frequency ultrasound in water. rsc.org This method relies on the formation of cavitation bubbles, where the N-C bond undergoes thermal cracking at the bubble-water interface. rsc.org

Biological Degradation and Enzymatic Cleavage

The biodegradation of aniline and its derivatives has been extensively studied. Microorganisms can utilize aniline as a source of carbon and nitrogen. nih.govmdpi.com The aerobic degradation of aniline often proceeds through the catechol pathway, where aniline is first converted to catechol by aniline dioxygenase. nih.gov This is then further broken down by other enzymes. nih.gov Several bacterial genera, including Rhodococcus, Acinetobacter, and Comamonas, have been identified as capable of degrading aniline. nih.govmdpi.com

The enzymatic cleavage of ether linkages, particularly the β-O-4 aryl ether linkages prevalent in lignin, is a key process in the biological degradation of this complex polymer. rsc.org This process typically requires a cascade of several enzymes, including dehydrogenases and lyases. rsc.org While direct enzymatic cleavage of the ether bond in this compound is not explicitly detailed in the provided context, the principles of enzymatic ether cleavage in related compounds suggest that similar biological pathways could potentially exist.

Abiotic Degradation Pathways (e.g., thermal, photochemical)

The abiotic degradation of this compound is dictated by the inherent stability of its functional groups—the aniline moiety, the ether linkages, and the aromatic rings—when subjected to external energy sources like heat or light.

Thermal Degradation Specific thermogravimetric data for this compound is not extensively documented in scientific literature. However, its thermal decomposition characteristics can be inferred from the behavior of analogous compounds. When exposed to high temperatures, the molecule's ether (-C-O-C-) and C-N bonds are probable points of initial fragmentation. The thermal decomposition of similar aromatic ethers and anilines is known to yield hazardous byproducts, including carbon monoxide, carbon dioxide, and various nitrogen oxides, particularly in fire conditions. matrixscientific.com For comparison, the related compound 2-(2-phenoxyethoxy)ethanol (B93071) emits acrid smoke and irritating fumes upon thermal decomposition. lookchem.com The inclusion of a 2-(2-phenoxyethoxy)ethoxy side group in polyphosphazene structures has been shown to increase their glass transition temperatures, suggesting that the phenoxy group can enhance thermal stability to some extent. researchgate.net Nevertheless, at sufficiently high temperatures, molecular breakdown is expected.

Photochemical Degradation The presence of chromophoric systems—specifically the aniline and phenoxy groups—makes this compound susceptible to photochemical degradation upon absorption of UV radiation. Both aryl ethers and anilines are known to be prone to photodegradation. acs.org This process frequently involves the formation of reactive oxygen species (ROS), which can subsequently attack the aromatic rings, leading to decomposition. researchgate.net

The degradation mechanism likely involves the oxidation of the aromatic structures. For many such compounds, a common end product of photodegradation is phthalimide (B116566) or related molecules, which form from the oxidative cleavage of the benzene (B151609) ring. researchgate.net The efficiency and rate of this degradation are influenced by several environmental factors, such as light intensity, oxygen availability, and the nature of the solvent or medium. researchgate.netcanada.ca

Table 1: Predicted Abiotic Degradation Characteristics of this compound

| Degradation Pathway | Initiator | Likely Cleavage Sites | Potential Decomposition Products |

|---|---|---|---|

| Thermal | Heat | Ether (C-O) bonds, Amine (C-N) bond | Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ) matrixscientific.com |

| Photochemical | UV Light | Aromatic rings, Ether linkages | Oxidized aromatic fragments, Phthalimide-related structures researchgate.net |

Electrochemical Reactivity and Transformations (e.g., cross-coupling reactions)

The electrochemical properties of this compound are primarily governed by its aniline functional group. This group is electroactive and can undergo oxidation and serve as a key reactant in various synthetic transformations, most notably in cross-coupling reactions.

Electrochemical Oxidation Aniline and its derivatives are readily oxidized electrochemically. This process typically begins with the formation of a radical cation, which can then react further, often leading to dimerization or polymerization. cjcatal.commdpi.com Under specific conditions, this can result in the formation of a polyaniline (PANI) film on an electrode surface. The initial oxidation stages can produce a variety of oligomers, with the final structure depending on reaction conditions like pH. mdpi.com The electrochemical degradation of aniline has been observed to follow pseudo-first-order kinetics. cjcatal.com It is plausible that the bulky 2-phenoxyethoxy substituent at the ortho position could introduce steric hindrance, potentially slowing the rate of polymerization compared to unsubstituted aniline.

Cross-Coupling Reactions The presence of the aniline group makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, which are instrumental in forming new C-N and C-C bonds.

Buchwald-Hartwig Amination: The primary amine of this compound can be coupled with aryl halides or pseudohalides. This reaction, catalyzed by palladium complexes in the presence of a base, forms diarylamines and is a fundamental method in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: Aniline derivatives are frequently used as ligands for the metal catalysts in Suzuki-Miyaura reactions. nih.gov Furthermore, the aniline itself can be chemically modified into a suitable aryl halide or triflate, which can then participate in Suzuki-Miyaura coupling with a boronic acid to create a new C-C bond, yielding a biaryl product. mdpi.com

Other Cross-Coupling Reactions: The reactivity of the aniline moiety extends to other modern coupling protocols. For example, nickel-catalyzed C-N cross-coupling reactions have been successfully applied to anilines using visible light photoredox catalysis, offering an alternative synthetic route. uni-regensburg.de

The efficiency of these reactions is often modulated by the electronic and steric characteristics of the substituents. The electron-donating nature of the phenoxyethoxy group may influence the reactivity profile of the molecule in these catalytic cycles.

Table 2: Potential Electrochemical Transformations of this compound

| Reaction Type | Description | Key Reagents | Potential Product Type |

|---|---|---|---|

| Electrochemical Oxidation | Formation of radical cations that can lead to oligomerization or polymerization on an electrode surface. cjcatal.commdpi.com | Applied potential, Supporting electrolyte | Polyaniline-type films, Oligomers |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between the aniline and an aryl halide/triflate. nih.gov | Pd catalyst, Base, Aryl halide | Diarylamine |

| Suzuki-Miyaura Coupling (as precursor) | C-C bond formation after converting the aniline to a suitable halide or triflate, followed by reaction with a boronic acid. mdpi.com | Pd catalyst, Base, Boronic acid | Biaryl compound |

| Photoredox C-N Coupling | Nickel-catalyzed cross-coupling with aryl electrophiles, often facilitated by a photosensitizer and visible light. uni-regensburg.de | Ni catalyst, Photosensitizer, Light | Diarylamine |

Advanced Spectroscopic Characterization of 2 2 Phenoxyethoxy Aniline and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed information about the functional groups present in 2-(2-Phenoxyethoxy)aniline.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. For this compound, key expected absorptions include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the ether linkages will produce strong, characteristic bands in the fingerprint region, typically around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while N-H bending vibrations are found near 1600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in the Raman spectrum. The symmetric C-O-C stretching vibration may also be Raman active. Raman spectroscopy is particularly useful for studying derivatives and their interactions, as changes in polarizability associated with bond vibrations are sensitively detected.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (-C-O-C-) | Asymmetric C-O Stretch | 1200 - 1260 |

| Ether (-C-O-C-) | Symmetric C-O Stretch | 1020 - 1080 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the aniline (B41778) moiety. Aniline itself typically displays two main absorption bands. nist.gov The first, a strong band around 230 nm, is attributed to a π→π* transition of the benzene (B151609) ring. A second, weaker band around 280 nm is due to an n→π* transition, involving the lone pair of electrons on the nitrogen atom and the aromatic π-system. researchgate.net

The presence of the phenoxyethoxy substituent is expected to have a modest effect on the absorption maxima. The ether oxygen's lone pairs can participate in resonance, potentially causing a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted aniline. The exact position of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (C₁₄H₁₅NO₂) would be expected to show a molecular ion peak (M⁺) at m/z 229. The fragmentation pattern would likely be dominated by cleavage of the ether bonds. Key fragments could include the loss of the phenoxy group (C₆H₅O•) to give a fragment at m/z 136, or cleavage to form a phenoxy radical (m/z 93) and the corresponding aniline-ethoxy fragment. The base peak in the mass spectrum of the related 2-phenoxyaniline (B124666) is the molecular ion, indicating a stable aromatic structure. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS would confirm the composition C₁₄H₁₅NO₂ by measuring the m/z value to several decimal places, distinguishing it from other compounds with the same nominal mass.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule with no unpaired electrons, its radical cation can be generated through chemical or electrochemical oxidation.

The EPR spectrum of the this compound radical cation would provide information about the distribution of the unpaired electron's spin density across the molecule. researchgate.net The spectrum would be characterized by its g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N and ¹H. Analysis of the hyperfine structure would reveal the extent of delocalization of the unpaired electron over the aniline ring and the nitrogen atom. researchgate.netnih.gov Studies on other aniline radical cations have shown that the unpaired electron is significantly delocalized on the phenyl ring and the nitrogen atom. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

This technique would reveal the conformation of the flexible phenoxyethoxy side chain relative to the aniline ring. Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group (N-H···O or N-H···N) and π-π stacking interactions between the aromatic rings. While crystal structures for numerous aniline derivatives have been reported, providing a basis for comparison, a specific structure for this compound would be necessary for a complete solid-state characterization. cambridge.orgresearchgate.net

Surface Analytical Techniques (e.g., XPS, FTIR-ATR) for Material Modifications

When this compound or its derivatives are used to modify surfaces or are incorporated into thin films, surface-sensitive analytical techniques are essential for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. biu.ac.il For a surface modified with this compound, XPS would be used to confirm the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide information on the different chemical environments of these atoms (e.g., distinguishing between C-C, C-N, and C-O bonding, and between amine and other nitrogen species). researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy - Attenuated Total Reflectance (FTIR-ATR): FTIR-ATR is a variant of IR spectroscopy that is well-suited for analyzing the surfaces of solid and liquid samples. mdpi.com If this compound is part of a polymer film or a coating, FTIR-ATR can identify its characteristic vibrational bands, confirming its presence and providing information about its orientation and interaction with the substrate or matrix. researchgate.net This technique is particularly valuable for monitoring surface reactions or polymerization processes in situ. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science for calculating molecular properties. For 2-(2-Phenoxyethoxy)aniline, DFT calculations can elucidate its fundamental chemical nature.

Geometrical Parameter Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The results of a geometrical optimization would provide precise data on the molecule's structure.

Illustrative Optimized Geometrical Parameters Below is a hypothetical table showing the kind of data that would be generated from a DFT geometry optimization of this compound.

| Parameter | Bond/Angle | Optimized Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C(phenyl)-O(ether) | 1.37 Å |

| Bond Length | O(ether)-C(ethyl) | 1.43 Å |

| Bond Length | C(ethyl)-C(ethyl) | 1.53 Å |

| Bond Length | C(phenyl)-N(amino) | 1.40 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Bond Angle | O-C-C (ethyl) | 108.2° |

| Dihedral Angle | C(phenyl)-O-C-C | 178.5° (anti-periplanar) |

| Dihedral Angle | O-C-C-O(phenyl) | 65.0° (gauche) |

This table is for illustrative purposes only and does not represent experimentally verified data.

Electronic Structure and Molecular Orbital Analysis

DFT is also used to analyze the electronic properties of a molecule by calculating its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically involving the π-system and the nitrogen lone pair. The LUMO would likely be distributed over the π-system of one of the aromatic rings. Visualizing these orbitals helps in understanding charge distribution and predicting sites of electrophilic and nucleophilic attack.

Hypothetical Molecular Orbital Energies This table illustrates the typical output from a molecular orbital analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -5.25 | Primarily localized on the aniline ring (π-orbital and N lone pair) |

| LUMO | -0.85 | Primarily localized on the phenoxy ring (π-antibonding orbital) |

| HOMO-1 | -6.10 | Localized on the phenoxy ring (π-orbital) |

| LUMO+1 | +0.15 | Distributed across the molecule (σ-antibonding orbital) |

| HOMO-LUMO Gap | 4.40 | Indicates high kinetic stability |

This table is for illustrative purposes only and does not represent experimentally verified data.

Prediction of Spectroscopic Properties (e.g., TDDFT for UV-Vis-NIR)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, making it a powerful tool for predicting UV-Vis absorption spectra. nih.gov The method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic rings. The solvent environment can significantly influence these transitions, so calculations are often performed using a polarizable continuum model (PCM) to simulate solvent effects. mdpi.com Comparing the predicted spectrum to an experimental one helps validate the computational method and assign the observed absorption bands to specific electronic transitions.

Illustrative TD-DFT Predicted Electronic Transitions The following table shows a hypothetical outcome for a TD-DFT calculation.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.085 | HOMO → LUMO (π→π) |

| S0 → S2 | 248 | 0.150 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 230 | 0.040 | HOMO → LUMO+1 (π→σ*) |

This table is for illustrative purposes only and does not represent experimentally verified data.

Reactivity and Mechanistic Pathway Investigations

DFT can be used to explore the reactivity of this compound and investigate potential reaction mechanisms. By calculating reactivity descriptors derived from the electronic structure, such as molecular electrostatic potential (MEP) maps and Fukui functions, one can predict the most likely sites for electrophilic or nucleophilic attack. The MEP map visually shows regions of electron richness (negative potential, typically around the oxygen and nitrogen atoms) and electron deficiency (positive potential).

Furthermore, DFT is instrumental in studying reaction pathways by locating transition state structures and calculating activation energy barriers. For instance, one could model the mechanism of electrophilic substitution on one of the aromatic rings or the N-alkylation of the amino group. This provides a detailed, step-by-step understanding of the reaction energetics, which is often difficult to probe experimentally.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). uomisan.edu.iq This method is central to drug discovery and is used to understand how a molecule like this compound might interact with a biological target.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for numerous possible poses. The results can identify the most stable binding mode and detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. While no specific biological targets for this compound are established in the literature, a hypothetical docking study could explore its potential as an inhibitor for a relevant enzyme.

Illustrative Molecular Docking Results This table provides an example of results from a docking simulation against a hypothetical protein kinase.

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ (PDB ID: 0XXX) |

| Docking Software | AutoDock Vina |

| Binding Affinity | -8.5 kcal/mol |

| Key Interactions | - Hydrogen bond between NH2 group and ASP-150 backbone. - π-π stacking between the phenoxy ring and PHE-85. - Hydrophobic interactions with LEU-35, VAL-42. |

This table is for illustrative purposes only and does not represent experimentally verified data.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built using a dataset of structurally similar compounds for which the activity or property has been experimentally measured.

To build a QSAR model including this compound, one would first need a dataset of related aniline or phenoxy ether derivatives and their measured biological activities (e.g., IC50 values for enzyme inhibition). nih.gov For each molecule, a set of numerical descriptors representing its constitutional, topological, electronic, and quantum-chemical properties would be calculated. Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the observed activity. scispace.com A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure.

Illustrative QSAR Model Equation An example of a simple linear QSAR model for predicting toxicity is shown below.

log(1/EC50) = 0.75 * logP - 0.21 * E_LUMO + 1.54 * (N_Arom_Rings) - 2.89

R² = 0.88

Q² = 0.79

Where:

logP: The octanol-water partition coefficient (a measure of lipophilicity).

E_LUMO: The energy of the Lowest Unoccupied Molecular Orbital.

N_Arom_Rings: The number of aromatic rings.

R²: Coefficient of determination (goodness of fit).

Q²: Cross-validated R² (a measure of predictive power).

This equation is for illustrative purposes only and does not represent a validated QSAR model.

Analysis of Quantum Chemical Descriptors

Quantum chemical descriptors are instrumental in predicting the chemical behavior of molecules. Density Functional Theory (DFT) is a widely used computational method to determine these properties. For 2-phenoxyaniline (B124666), DFT calculations, often employing basis sets such as 6-311++G(d,p), have been used to compute various descriptors that characterize its reactivity. biu.ac.ilresearchgate.net

Key quantum chemical descriptors include the electrophilicity index (ω) and the chemical potential (μ). The electrophilicity index quantifies the ability of a molecule to accept electrons, while the chemical potential describes the tendency of electrons to escape from a system. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical factor in determining molecular stability and reactivity.

A comprehensive study on 2-phenoxyaniline has provided valuable data on its quantum chemical properties. biu.ac.ilresearchgate.net These findings offer a strong basis for understanding the electronic characteristics of similar phenoxy aniline derivatives.

Table 1: Calculated Quantum Chemical Descriptors for 2-Phenoxyaniline

| Descriptor | Symbol | Value | Unit |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.58 | eV |

| LUMO Energy | ELUMO | -0.89 | eV |

| Energy Gap | ΔE | 4.69 | eV |

| Chemical Potential | μ | -3.235 | eV |

| Electrophilicity Index | ω | 2.21 | eV |

| Chemical Hardness | η | 2.345 | eV |

| Chemical Softness | S | 0.426 | eV-1 |

Data derived from DFT/B3LYP/6-311++G(d,p) calculations for 2-phenoxyaniline.

Intermolecular Interactions and Hydrogen Bonding Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of a compound. For molecules like this compound, hydrogen bonding is a significant directional interaction that influences its molecular assembly. The primary sites for hydrogen bonding are the amine (-NH2) group, which can act as a hydrogen bond donor, and the ether oxygen atoms, which can act as hydrogen bond acceptors.

In the analogue 2-phenoxyaniline, the amine group is a key participant in forming intermolecular hydrogen bonds. Computational analyses, such as Atoms in Molecules (AIM) theory and Hirshfeld surface analysis, are employed to investigate and quantify these non-covalent interactions. researchgate.net Hirshfeld surface analysis, in particular, is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice.

For 2-phenoxyaniline, theoretical studies have elucidated the nature of its intermolecular interactions, providing insights into how these molecules arrange themselves in the solid state. These interactions are critical in determining the material's physical properties, such as melting point and solubility. The presence of the additional ether linkage in this compound would introduce more potential hydrogen bond acceptor sites, likely leading to a more complex network of intermolecular interactions.

Table 2: Key Intermolecular Interactions in Aniline Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bonding | N-H | O (ether), N | 2.8 - 3.2 | Directs crystal packing, influences solubility |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Contributes to crystal stability |

| van der Waals Forces | All atoms | All atoms | Variable | General attractive and repulsive forces |

This table represents typical interactions and distances for aniline and phenoxy derivatives.

Biological Activity and Medicinal Chemistry Applications

Antimalarial Activity of Quinolone Scaffolds Containing Phenoxyethoxy Moieties

Quinolone derivatives incorporating a 7-(2-phenoxyethoxy) moiety have demonstrated significant promise as antimalarial agents. This chemical class has been investigated for its ability to combat different strains and life-cycle stages of the Plasmodium parasite, the causative agent of malaria.

A series of 7-(2-phenoxyethoxy)-4(1H)-quinolones (PEQs) have been synthesized and evaluated for their in vitro antimalarial activity against various strains of Plasmodium falciparum. Notably, these compounds have shown efficacy against both chloroquine-sensitive and multi-drug resistant strains. For instance, synthesized analogs of the initial lead compound, ICI 56,780, exhibited potent activity with EC50 values as low as 0.15 nM against multi-drug resistant P. falciparum nih.gov. The introduction of ortho-substituted aryl moieties at the 3-position of the quinolone core was found to be optimal for achieving high potency and low cross-resistance to atovaquone (B601224) nih.gov.

The in vitro antimalarial activity of these quinolones was tested against clinically relevant multi-drug resistant malarial strains, including the W2 (chloroquine and pyrimethamine (B1678524) resistant) and TM90-C2B (chloroquine, mefloquine, pyrimethamine, and atovaquone resistant) strains nih.gov. Generally, the PEQs did not show significant cytotoxicity against mammalian J774 cells at concentrations below 20 µM, indicating a favorable selectivity index nih.gov. The 7-(2-phenoxyethoxy) moiety was found to be a critical determinant of antimalarial activity nih.gov.

Further studies on novel endochin-like quinolones (ELQs) have also demonstrated potent in vitro activity against P. falciparum nih.govresearchgate.net. These compounds, which are potent inhibitors of the malarial mitochondrial cytochrome bc1 complex, are effective against both liver and blood-stage parasites researchgate.net. The potency of these compounds against P. falciparum was found to be similar to their activity against P. knowlesi, another malaria parasite species nih.gov.

Below is a table summarizing the in vitro antimalarial activity of selected 7-(2-Phenoxyethoxy)-4(1H)-quinolone derivatives against P. falciparum strains.

| Compound | P. falciparum Strain | EC50 (nM) |

| Analog of ICI 56,780 | Multi-drug resistant | 0.15 |

| PEQs (general) | TM90-C2B | Potent activity |

| PEQs (general) | W2 | Potent activity |

| Endochin-like quinolones | 3D7 | Potent activity |

The in vivo antimalarial potential of quinolone scaffolds containing phenoxyethoxy moieties has been evaluated in rodent models of malaria. The early lead compound, ICI 56,780, demonstrated both causal prophylactic and blood schizonticidal activity in rodent malaria models, with an ED50 of 0.05 mg/kg nih.gov. However, this compound was associated with the rapid development of parasitological resistance in P. berghei infected mice nih.gov.

Newer generations of these compounds have been optimized to enhance their in vivo efficacy and reduce the likelihood of resistance. For example, a single oral dose of a related quinolone, ELQ-300, at 0.03 mg/kg prevented infections in mouse models of malaria, and four daily doses of 1 mg/kg resulted in a complete cure researchgate.net. These findings suggest that optimized quinolones possess favorable pharmacokinetic properties for oral administration and are effective in treating malaria in vivo researchgate.net. The development of these compounds is aimed at providing an effective single-dose or short-course treatment for malaria.

A significant advantage of the quinolone class of antimalarials is their activity against multiple stages of the Plasmodium life cycle. This includes the pathogenic blood stages, the asymptomatic liver stages, and the gametocyte stages responsible for transmission researchgate.netnih.gov.

The 4(1H)-quinolone derivatives have been shown to be active against the blood, liver, and gametocyte stages of malarial parasites researchgate.net. The ability to target both liver and blood stages is crucial for developing a curative antimalarial agent that can prevent relapse, particularly in infections caused by P. vivax nih.gov. The original lead compound, ICI 56,780, was found to have prophylactic activity against P. cynomolgi sporozoite challenge, confirming its potency against hypnozoites, the dormant liver-stage parasites nih.gov.

More recent research has focused on optimizing the 7-(2-phenoxyethoxy)-4(1H)-quinolones (PEQs) scaffold to improve both blood stage and anti-relapse activity nih.gov. These quinolones target the parasite's mitochondrial respiratory chain, a mechanism that is effective against both blood and liver stages. Furthermore, some analogs have demonstrated transmission-blocking properties, which is a critical component of malaria eradication efforts nih.gov.

Anticonvulsant Activity of Related Aminoalkanols

Derivatives of 2-(2-phenoxyethoxy)aniline, specifically N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols, have been investigated for their potential as anticonvulsant agents.

A series of N-{2-[2-(phenoxy)ethoxy]ethyl}aminoalkanols has been designed, synthesized, and evaluated for anticonvulsant activity in several preclinical models of epilepsy. These models include the maximal electroshock (MES) test, the 6Hz psychomotor seizure test, and pilocarpine-induced status epilepticus nih.gov.

Among the synthesized compounds, R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride (22a) emerged as a particularly promising candidate. This compound was found to be effective in the MES test with a median effective dose (ED50) of 12.92 mg/kg body weight. Its neurotoxicity, as measured by the rotarod test (TD50), was 33.26 mg/kg body weight, indicating a favorable therapeutic index nih.gov.

The table below summarizes the anticonvulsant activity of the lead compound in the MES test.

| Compound | Seizure Model | ED50 (mg/kg b.w.) |

| R-(-)-2N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}aminopropan-1-ol hydrochloride (22a) | MES | 12.92 |

Antiplatelet Activity of Analogous Benzoxazine (B1645224) Derivatives

While direct studies on the antiplatelet activity of benzoxazine derivatives of this compound were not identified, research on structurally analogous 1,4-benzoxazine-3(4H)-one derivatives has shown their potential as inhibitors of platelet aggregation. A series of these compounds were synthesized and evaluated in vitro for their ability to inhibit ADP-induced platelet aggregation in rabbit arterial blood samples. Two compounds, 8c and 8d, were identified as the most potent molecules, with IC50 values of 8.99 µM and 8.94 µM, respectively. Molecular docking studies suggested that these compounds interact with the GP IIb/IIIa receptor, a key player in platelet aggregation. These findings indicate that the 1,4-benzoxazine-3(4H)-one scaffold is a promising starting point for the development of new antiplatelet agents.

Osteoblastogenic and Osteogenic Effects of Related Diphenylamine (B1679370)/Diphenylether Derivatives

Research into treatments for osteoporosis, a condition characterized by an imbalance between bone formation and resorption, has led to the investigation of small molecules that can promote the differentiation of osteoblasts, the cells responsible for new bone formation. A series of diphenylamine and diphenylether derivatives, which are structurally related to this compound, have been identified as potent enhancers of osteoblast differentiation. nih.govmiami.edunih.govresearchgate.net

Among these, diphenylether derivatives have demonstrated superior activity compared to their diphenylamine counterparts, suggesting that the ether linkage is a more suitable scaffold for osteoblastogenic compounds. nih.gov In ovariectomized female rats, a model for postmenopausal osteoporosis, administration of certain diphenylether derivatives led to an increase in plasma bone-type alkaline phosphatase activity, a marker for enhanced osteoblastogenesis. researchgate.net Furthermore, micro-computed tomography analysis revealed that these compounds increased femoral cortical bone volume and mineral content. miami.eduresearchgate.net

The osteoblastogenic effects of these diphenylether derivatives are believed to be mediated through the inhibition of Cyclin-Dependent Kinase 8 (CDK8). nih.govmiami.edunih.govresearchgate.net CDK8 is a component of the Mediator complex, which plays a crucial role in the regulation of transcription. By inhibiting CDK8, these compounds can influence gene expression in a way that promotes the differentiation of mesenchymal stem cells into osteoblasts. nih.gov

A strong correlation has been observed between the potency of these compounds in promoting osteoblast differentiation and their ability to inhibit CDK8 activity. nih.gov For instance, several diphenylether derivatives exhibited potent osteoblast differentiation-promoting effects with EC₂₀₀ values for increasing alkaline phosphatase activity in the low nanomolar range, which corresponded with their potent inhibition of CDK8 activity with IC₅₀ values also in the low nanomolar range. nih.govresearchgate.net This suggests that the inhibition of CDK8 is a key mechanism driving the osteogenic effects of this class of compounds. nih.gov

Table 1: Osteoblastogenic and CDK8 Inhibitory Activities of Selected Diphenylether Derivatives

| Compound | Osteoblast Differentiation (EC₂₀₀, nM) | CDK8 Inhibition (IC₅₀, nM) |

|---|---|---|

| 13a | 11.3 | 2.5 |

| 13g | 31.1 | 7.8 |

| 13h | 12.3 | 3.9 |

Data sourced from scientific literature. nih.govresearchgate.net

Antimicrobial Activity of Aniline-Derived Schiff Bases

Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. Schiff bases derived from various substituted anilines have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.gov The imine or azomethine group (>C=N–) is a key pharmacophore responsible for their biological activity.

Schiff bases derived from aniline (B41778) and its substituted analogs have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. miami.edu For example, Schiff bases synthesized from para-aminophenol and various benzaldehyde (B42025) derivatives have been tested against Escherichia coli and Staphylococcus aureus. The results of these studies, often reported as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), indicate that the antibacterial potency can be significantly influenced by the nature of the substituents on the aromatic rings. In some cases, the antibacterial activity of these Schiff bases has been found to be comparable to or even greater than that of standard antibiotics.

Table 2: Antibacterial Activity of Schiff Bases Derived from Para-aminophenol

| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| PC1 (from Benzaldehyde) | E. coli | 62.5 | 125 |

| S. aureus | 62.5 | 125 | |

| PC2 (from Anisaldehyde) | E. coli | 250 | 500 |

| S. aureus | 62.5 | 125 | |

| PC3 (from 4-Nitrobenzaldehyde) | E. coli | 250 | - |

| S. aureus | 62.5 | 250 | |

| PC4 (from Cinnamaldehyde) | E. coli | 62.5 | 250 |

| S. aureus | - | - |

Data represents a selection of findings from the literature. '-' indicates no activity or not determined.

In addition to their antibacterial properties, aniline-derived Schiff bases have also been investigated for their antifungal activity. These compounds have been screened against various fungal strains, including Candida albicans and Aspergillus niger. The studies have shown that these Schiff bases can exhibit significant fungistatic or fungicidal effects. The structural features of the aniline and aldehyde precursors play a crucial role in determining the antifungal potency and spectrum of activity. For instance, certain synthesized Schiff bases have been reported to be more active against Candida species than standard antifungal drugs.

Table 3: Antifungal Activity of Selected Aniline-Derived Schiff Bases

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| PC1 | C. albicans | 250 |

| PC2 | C. albicans | 62.5 |

| PC3 | C. albicans | 62.5 |

| PC4 | C. albicans | 125 |

Data represents a selection of findings from the literature. All compounds showed fungistatic but not fungicidal activity.

Receptor Affinity Profiling and Target Engagement Studies (e.g., sigma receptors, 5-HT transporter)

Sigma Receptors: Sigma receptors, which are divided into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. A series of novel phenoxyalkylpiperidines, which share the phenoxyalkyl moiety with this compound, have been developed as high-affinity sigma-1 receptor ligands. These compounds displayed affinities in the subnanomolar to micromolar range for σ₁ and σ₂ receptors. The high affinity of these related structures suggests that derivatives of this compound could also interact with sigma receptors.

5-HT Transporter: The serotonin (B10506) transporter (SERT) is a primary target for many antidepressant medications. nih.gov A novel serotonin transporter ligand, (5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol), which contains a phenoxy moiety, has been synthesized and shown to have a high binding affinity for SERT with a Kᵢ value of 2.8 nM in rat brain cortical membrane homogenates. nih.gov This finding indicates that the phenoxy group can be a key structural element for SERT binding, suggesting that this compound derivatives may also possess affinity for this transporter.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For the osteoblastogenic diphenylether derivatives, SAR studies have revealed several key features. researchgate.net The diphenylether skeleton is preferred over a diphenylamine structure for osteoblastogenic activity. nih.gov The nature and position of substituents on the phenyl rings significantly influence both the potency of CDK8 inhibition and the promotion of osteoblast differentiation. nih.gov For instance, the orientation and electron density of substituents can affect the interaction with the target protein.

The relationship between chemical structure and physical properties (SPR) also plays a vital role in the drug development process. For the diphenylether derivatives, properties such as oral bioavailability are critical for their potential as therapeutic agents. researchgate.net The maximal plasma concentration after oral administration is a key parameter that has been evaluated for these compounds to predict their in vivo efficacy. researchgate.net

Influence of Substituent Modifications on Biological Profiles

The biological activity of molecules containing the this compound scaffold can be significantly modulated by introducing various substituents on either the aniline or the terminal phenoxy ring. Structure-activity relationship (SAR) studies on related aniline and phenoxy-containing compounds have provided insights into how these modifications influence their biological profiles.

For instance, in research on 2-anilino triazolopyrimidines as anticancer agents, the substitution pattern on the anilino moiety played a critical role in their antiproliferative activity. The introduction of a weak electron-releasing group, such as a methyl group at the para-position of the phenyl ring, enhanced biological activity, leading to the most potent compounds in the series. nih.gov Conversely, adding an electron-withdrawing fluorine atom at the same position was detrimental to the compound's activity when compared to the unsubstituted version. nih.gov The potency of compounds with electron-releasing substituents at the para-position was found to follow the order: Methyl > Ethyl > Methoxy. nih.gov

Similarly, modifications to the phenoxy group can fine-tune the pharmacological properties of a compound. In the design of phenoxyethanamine derivatives as potential antidepressant and anxiolytic agents, ortho substitution of the phenoxy moiety was crucial for achieving selective binding to the 5-HT1A receptor over other receptors like the α1d-adrenoceptor. mdpi.com This highlights that the position of the substituent is as important as its electronic nature. The phenoxy moiety itself often engages in crucial π–π interactions with target proteins, and substituents can stabilize these interactions or form additional hydrogen bonds. mdpi.com

These findings suggest that for the this compound scaffold, small, electron-releasing groups on the aniline ring could enhance certain biological activities, while strategic substitutions on the phenoxy ring could be used to achieve target selectivity.

Table 1: Influence of Substituent Modifications on Biological Activity of Related Aniline Scaffolds

| Scaffold/Series | Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 2-Anilino triazolopyrimidines | para-position of aniline ring | Electron-releasing (e.g., -CH₃, -C₂H₅) | Enhanced antiproliferative activity | nih.gov |

| 2-Anilino triazolopyrimidines | para-position of aniline ring | Electron-withdrawing (e.g., -F) | Decreased antiproliferative activity | nih.gov |

| Phenoxyethanamines | ortho-position of phenoxy ring | Various (e.g., -OCH₂OCH₃) | Enabled selective receptor binding | mdpi.com |

Pharmacokinetics and Biotransformation Studies

The pharmacokinetic profile and metabolic fate of a drug candidate are critical for its development. Studies on this compound and its derivatives have focused on understanding their metabolic stability and identifying potential metabolites.

In Vitro Metabolic Stability (e.g., microsomal assays)

In vitro metabolic stability assays are crucial for predicting how a compound will behave in vivo. nuvisan.com These assays typically involve incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes. nuvisan.com

Derivatives based on a privileged scaffold that incorporates the this compound structure have demonstrated high metabolic stability in the presence of human liver microsomes. In one study, five different derivatives showed metabolic stability percentages of 97% or higher, indicating a strong resistance to transformations by liver enzymes. researchgate.net While most compounds were extremely stable (>99.9%), two derivatives underwent slight metabolization, forming an oxidized product. researchgate.net The high stability of this scaffold is a promising feature for drug design.

Strategies to improve the metabolic stability of aniline-containing compounds often focus on modifying metabolically liable sites. For example, the replacement of hydrogen atoms with deuterium (B1214612) on a phenylamino (B1219803) ring has been shown to significantly increase metabolic stability in rat liver microsomes by strengthening the carbon-hydrogen bond, making it more difficult for enzymes to break. mdpi.com

Table 2: In Vitro Metabolic Stability of this compound Derivatives in Human Liver Microsomes

| Compound | Percentage of Metabolic Stability | Metabolites Formed | Reference |

|---|---|---|---|

| 19a | >99.9% | Not detected | researchgate.net |

| 19b | >99.9% | Not detected | researchgate.net |

| 21a | >99.9% | Not detected | researchgate.net |

| 33b | 98.32% | Oxidized derivative M₁ (1.68%) | researchgate.net |

| 38b | 97.94% | Oxidized derivative M₁ (2.06%) | researchgate.net |

Identification of Active Metabolites

The biotransformation of aniline and its derivatives can lead to the formation of metabolites that may be active, inactive, or potentially toxic. Aniline itself is known to be metabolized by drug-metabolizing enzymes in liver microsomes to active metabolites. semanticscholar.org For example, the aniline metabolites 4-aminophenol (B1666318) and 2-aminophenol (B121084) have been shown to be more biologically active in certain assays than the parent aniline compound. researchgate.net

For derivatives of the this compound scaffold, metabolic studies have identified the formation of an oxidized metabolite, designated M₁, in slight amounts during microsomal assays. researchgate.net However, the specific structure and biological activity of this metabolite have not been fully characterized. The metabolic pathways for other complex aniline-containing molecules often involve N-hydroxylation and subsequent reactions, which can produce reactive intermediates. semanticscholar.orgfrontiersin.org Therefore, a key step in the development of drugs based on the this compound scaffold is to fully identify all metabolites and assess their pharmacological and toxicological profiles.

Role as Pharmaceutical Scaffolds in Drug Discovery (e.g., privileged structures)

The this compound framework can be considered a valuable pharmaceutical scaffold in drug discovery, as it combines two structural motifs that are widely recognized as "privileged structures": the terminal phenoxy group and the aniline moiety. mdpi.comnih.govresearchgate.net A privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets, making it a fertile starting point for the design of novel bioactive compounds. scielo.br

The terminal phenoxy group is a component of many approved drugs and is considered a privileged scaffold because of its crucial role in establishing biological activity across a wide range of therapeutic areas, including neurology and oncology. mdpi.comnih.gov Its presence is often key for interactions within the binding pockets of target proteins. mdpi.com

Similarly, the aniline (or phenylamine) group is a common structural feature in a multitude of pharmaceutical agents, including antibiotics, anesthetics, and antiarrhythmic drugs. researchgate.net Its ability to be readily modified allows chemists to fine-tune the electronic and steric properties of a molecule to optimize its interaction with a biological target.

By combining these two privileged substructures, the this compound scaffold offers a versatile template for developing new therapeutic agents. Its inherent metabolic stability further enhances its attractiveness as a core structure for drug discovery campaigns. researchgate.net

Environmental Fate and Toxicological Implications

Environmental Degradation Pathways and Persistence

The persistence of 2-(2-Phenoxyethoxy)aniline in the environment is dictated by its susceptibility to breakdown through both non-biological (abiotic) and biological (biotic) processes.

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms. For this compound, photochemical degradation is expected to be a significant pathway.

Photochemical Degradation : The aniline (B41778) moiety of the molecule is susceptible to rapid photolysis. waterquality.gov.au In the atmosphere, aniline is degraded primarily by direct photolysis, with a reported half-life of 2.1 days, and by reaction with photochemically produced hydroxyl radicals, which has a much shorter half-life of 3.3 hours. ccme.ca Therefore, this compound released into the atmosphere is not expected to persist. In sunlit surface waters, photolysis may also contribute to its degradation. nih.gov

Thermal Degradation : No specific data on the thermal degradation of this compound was identified.

Indirect photodegradation occurs when a chemical reacts with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the environment. The aniline functional group is particularly reactive toward these oxidants.

The reaction rates of hydroxyl radicals with aniline derivatives are typically high. rsc.org Studies on chloro- and hydroxy-anilines show reaction rate constants in the order of k ≈ 5 × 10⁹ dm³ mol⁻¹ s⁻¹. rsc.org The hydroxyl radical can react by adding to the aromatic ring or by abstracting a hydrogen atom. rsc.org For this compound, the aniline ring and the ether linkage would be potential sites of attack by hydroxyl radicals, leading to its transformation in aquatic and atmospheric environments.

Biodegradation and Biotransformation in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in determining the environmental fate of many chemicals.

Aniline, the core structure of this compound, is considered to be readily biodegradable in the environment. waterquality.gov.au Microbial populations can utilize aniline as a source of carbon and nitrogen. The degradation often proceeds through aerobic pathways, where the aromatic ring is hydroxylated to form intermediates like catechol, which is then further broken down. researchgate.net Given this, this compound is also expected to be susceptible to microbial degradation. The presence of the phenoxyethoxy side chain may influence the rate and pathway of this degradation compared to simple aniline. For instance, the aerobic aquatic metabolic half-life of the related compound pyriproxyfen, which also contains a phenoxy ether structure, is between 6.4 and 9.0 days, indicating rapid breakdown via biological catalysis. piat.org.nz

During biotransformation, the this compound molecule can be cleaved, particularly at the ether bond. This cleavage would result in the formation of smaller molecules, including aromatic amine metabolites. The primary cleavage of the ether linkage could potentially yield 2-aminophenol (B121084) and 2-phenoxyethanol.

The metabolism of aromatic amines in biological systems can also proceed via N-hydroxylation of the exocyclic amine group to form reactive arylhydroxylamine metabolites. nih.gov These intermediates are often implicated in the mechanisms of toxicity. nih.gov Further degradation can involve deamination, where the amino group is removed from the aniline ring. nih.gov

Ecotoxicity Assessments

Ecotoxicity assessment evaluates the potential harmful effects of a substance on organisms within an ecosystem. While specific ecotoxicity data for this compound is not available, a safety data sheet for its isomer, 3-(2-Phenoxyethoxy)aniline, indicates that it is very toxic to aquatic life. cato-chem.com This suggests a high potential for ecotoxicity for the this compound isomer as well. The toxicity of its parent compound, aniline, is well-documented.

Aniline exhibits significant toxicity to a wide range of aquatic organisms. researchgate.net Acute toxicity data for aniline shows that crustaceans are particularly sensitive. waterquality.gov.au The water flea Daphnia magna is among the most sensitive species, with reported 48-hour LC50 values (the concentration lethal to 50% of the test organisms) as low as 80 µg/L. waterquality.gov.auccme.ca

Fish also show sensitivity, though generally less than daphnids, with 96-hour LC50 values for various species ranging from 2,200 to 187,000 µg/L. waterquality.gov.au Chronic toxicity studies on Daphnia magna have identified a 14-day Lowest Observed Effect Concentration (LOEC) of 21.8 µg/L. ccme.ca For algae, toxicity estimates range from an 8-day toxic threshold of 0.16 mg⋅L-1 for the blue-green alga Anacystis aeruginosa to higher values for green algae. ccme.ca

Given this information, it is plausible that this compound also poses a significant risk to aquatic ecosystems, potentially affecting organisms at multiple trophic levels.

Interactive Data Table: Aquatic Toxicity of Aniline

The following table summarizes the toxicity of aniline to various freshwater organisms, which serves as a proxy for assessing the potential ecotoxicity of this compound.

| Taxonomic Group | Species | Endpoint | Value (mg/L) | Exposure Duration |

| Crustacean | Daphnia magna | 14-d LOEC | 0.0218 | 14 days |

| Crustacean | Daphnia magna | 48-h LC50 | 0.08 | 48 hours |

| Fish | Brachydanio rerio (Zebra fish) | 28-d LC50 | 39 | 28 days |

| Fish | Oreochromis mossambicus (Tilapia) | 96-h LC50 | 69.4 | 96 hours |

| Algae | Anacystis aeruginosa | 8-d Toxic Threshold | 0.16 | 8 days |

Bioaccumulation Potential in Aquatic Biota